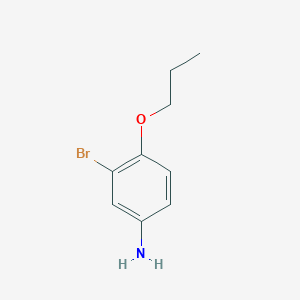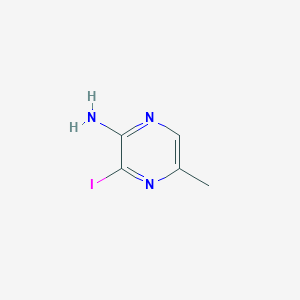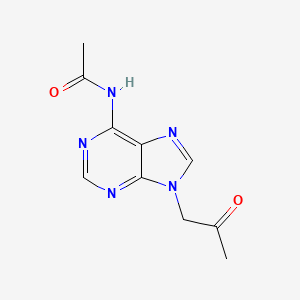![molecular formula C5H2BrClN4 B11874911 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11874911.png)
8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidinesThe structure of this compound consists of a triazole ring fused to a pyrimidine ring, with bromine and chlorine substituents at the 8 and 5 positions, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through the oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate (IBD) in methanol. This method involves the reaction of pyrimidinylhydrazines with various aryl aldehydes in the presence of IBD, resulting in the formation of the desired triazolopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar oxidative cyclization techniques. The use of hypervalent iodine reagents, such as IBD, is preferred due to their low toxicity, ready availability, and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents.
Substitution: Halogen substituents (bromine and chlorine) can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate (IBD) in methanol.
Substitution: Various nucleophiles can be used to replace the halogen substituents
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar triazolopyrimidine scaffold and exhibits comparable biological activities.
Uniqueness
8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern (bromine and chlorine at the 8 and 5 positions, respectively), which can influence its biological activity and selectivity towards specific molecular targets .
Propiedades
Fórmula molecular |
C5H2BrClN4 |
|---|---|
Peso molecular |
233.45 g/mol |
Nombre IUPAC |
8-bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-4(3)9-2-10-11/h1-2H |
Clave InChI |
KOTATKSHJBXKKA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC=NN2C(=N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)


![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)




![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)
![4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
